5,6-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is notable for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure, characterized by a pyrazole ring fused with a pyrimidine ring, enhances its biological activity, making it a significant target for medicinal chemistry research.
The compound is classified as a pyrazolo[1,5-a]pyrimidine, which is a subclass of heterocyclic compounds. It has been studied extensively for its potential therapeutic applications in various diseases. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, and it has the chemical identifier CAS number 890616-83-8.
The synthesis of 5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-aminopyrazoles with formylated acetophenones. The process generally occurs under reflux conditions at approximately 60°C, utilizing potassium hydrogen sulfate as a catalyst in aqueous media. This method allows for the efficient formation of the desired pyrazolopyrimidine structure.
While detailed industrial production methods are not extensively documented, the synthetic routes outlined can be scaled up for larger-scale applications. Optimization of reaction conditions is essential for successful industrial synthesis.
5,6-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can participate in several chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with alkyl halides or acyl chlorides in the presence of bases such as sodium hydroxide or potassium carbonate.
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral conditions |
Reduction | Sodium borohydride | Methanol or ethanol |
Substitution | Alkyl halides or acyl chlorides | Presence of a base |
The mechanism of action for 5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine primarily involves its ability to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, this compound can induce apoptosis in cancer cells and potentially halt tumor growth. Additionally, its anti-inflammatory properties may stem from modulation of inflammatory pathways involving cytokines and other mediators .
The physical properties of 5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine include:
The chemical properties encompass its reactivity patterns in various chemical environments. The compound's stability under standard laboratory conditions makes it suitable for further chemical transformations.
5,6-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinase 2 (CDK2) and induce apoptosis in cancer cells.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties; it shows promise in developing new therapeutic agents targeting various diseases .
This comprehensive analysis underscores the significance of 5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine in medicinal chemistry and highlights its potential applications across various scientific fields.
The pyrazolo[1,5-a]pyrimidine core serves as a privileged scaffold in medicinal chemistry due to its role as a bioisostere of purine nucleotides, enabling targeted interactions with ATP-binding sites of diverse enzymes [6]. Synthetic routes to 5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involve cyclocondensation reactions between 5-phenyl-1H-pyrazol-3-amine derivatives and β-diketone or β-ketoester precursors. Key optimization strategies focus on enhancing reaction yields and purity through solvent selection (e.g., aprotic solvents like dimethyl sulfoxide), temperature modulation, and catalytic additives [2] [4]. The presence of phenyl groups at the 3- and 6-positions necessitates careful protection-deprotection sequences to prevent unwanted side reactions, while the 7-amino group is introduced via nucleophilic displacement of chloro-intermediates or direct amination. Computational analyses (e.g., clogP calculations) guide solubility optimization, revealing that unsubstituted phenyl rings at C-3 yield clogP values >5.0, whereas electron-withdrawing substituents can reduce hydrophobicity [2].
Table 1: Influence of C-3 Phenyl Substituents on Physicochemical and Biological Properties
Substituent (X) | MIC90 (µg/mL) MABA | MIC90 (µg/mL) LORA | clogP |
---|---|---|---|
4-Fluoro | 3.8 | 0.40 | 5.07 |
4-Methoxy | 3.6 | 0.51 | 4.29 |
3-Trifluoromethyl | >32 | >32 | 5.81 |
Unsubstituted | 0.89 | 0.39 | 2.97 |
Substituent engineering at the C-3, C-5, C-6, and N-7 positions profoundly modulates biological activity. For antitubercular activity against Mycobacterium tuberculosis (M.tb), 4-fluoro or 4-methoxy groups on the C-3 phenyl ring enhance potency under both aerobic (MABA) and non-replicating (LORA) conditions, as evidenced by MIC90 values of 3.8 µg/mL and 3.6 µg/mL, respectively [2]. Conversely, ortho-substitutions (e.g., 2-fluoro, 2-methoxy) induce steric clashes that abolish activity (MIC90 >32 µg/mL). At the C-5 position, small alkyl groups (ethyl, cyclopropyl) or heteroaryl moieties (2-furyl, 2-thienyl) maintain nanomolar-level inhibition, with 2-furyl exhibiting exceptional LORA activity (MIC90 <0.13 µg/mL). The N-7 2-pyridylmethylamine moiety is critical for ATP synthase inhibition, as it facilitates hydrogen bonding with the AtpB subunit of mycobacterial ATP synthase. In anticancer contexts, diaryl substitutions (particularly 3,5-diphenyl patterns) enable kinase inhibition by occupying hydrophobic pockets in kinases like Src or VEGF receptors, though specific data for the 5,6-dimethyl variant requires extrapolation from structural analogs [6].
Table 2: Bioactivity of C-5 Substituents Against M.tb H37Rv
C-5 Substituent (R) | MIC90 (µg/mL) MABA | MIC90 (µg/mL) LORA |
---|---|---|
Cyclohexenyl | 0.62 | 0.44 |
2-Furyl | 0.96 | <0.13 |
4-tert-Butylphenyl | 1.7 | 1.9 |
3-Pyridyl | 2.3 | 0.30 |
Ethyl | 1.40 | 0.45 |
The strategic placement of methyl and phenyl groups dictates conformational stability and target engagement. Methyl groups at C-5 and C-6 (as in 5,6-dimethyl-3,5-diphenyl derivatives) enhance membrane permeability via moderate lipophilicity (clogP ≈5.0–6.0) and induce optimal ring planarity for intercalation into hydrophobic enzyme pockets [5]. However, relocating methyl groups to C-2/C-5 (e.g., 2,5-dimethyl-3,6-diphenyl analogs) disrupts coplanarity due to steric repulsion between the C-2 methyl and C-3 phenyl groups, reducing ATP synthase affinity [5]. The C-3 phenyl ring is indispensable for activity, as its removal diminishes M.tb inhibition by >100-fold. Similarly, para-substitutions on the N-7 phenyl ring with polar groups (e.g., 5′-dimethylaminopropoxy) improve microsomal stability but may compromise penetration through mycobacterial cell walls. Molecular dynamics simulations confirm that 5,6-dimethyl groups stabilize the pyrimidine ring in a twist-boat conformation, facilitating van der Waals contacts with ATP synthase’s F1 domain [2].
Replacing phenyl rings with heterocycles fine-tunes electronic properties and binding kinetics. Pyridyl substitutions at C-5 (e.g., 3-pyridyl) retain antitubercular potency (MIC90 = 2.3 µg/mL in MABA) but enhance aqueous solubility due to nitrogen basicity (clogP reduced to 3.64 vs. 5.57 for phenyl) [2]. Crucially, the nitrogen position matters: 4-pyridyl analogs lose activity (MIC90 >32 µg/mL), likely due to disrupted hydrogen-bonding networks. Thienyl and furyl groups exhibit superior LORA activity compared to phenyl, attributed to their reduced π-stacking energy and improved penetration into non-replicating bacilli. At the N-7 position, replacing 2-pyridylmethyl with 6′-N-piperidinyl variants boosts MABA activity 3.6-fold (MIC90 = 0.25 µg/mL) by introducing cationic character for electrostatic interactions with ATP synthase’s polar residues. Triazolopyrimidine scaffolds (e.g., [1,2,4]triazolo[1,5-a]pyrimidines) are inactive against M.tb but serve as herbicidal leads, underscoring the pyrazolo[1,5-a]pyrimidine scaffold’s unique selectivity for biological targets like ATP synthase or protein kinases [3] [4].
Table 3: Bioactivity of N-7 Heterocyclic Modifications
N-7 Substituent | MIC90 (µg/mL) MABA | MIC90 (µg/mL) LORA |
---|---|---|
6′-N-Piperidine | 0.25 | 1.75 |
6′-N-Methylpiperazine | 0.94 | 0.85 |
5′-Methoxy | 3.6 | 1.3 |
5′-Dimethylaminopropoxy | 5.8 | 6.1 |
Unmodified 2-Pyridylmethyl | 0.89 | 0.39 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9